(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

OCT1 inhibition Transporter pharmacology ADME-Tox profiling

This 3,3-disubstituted oxetane primary amine combines a 3-methoxyphenyl group for π-stacking & H-bonding with a nucleophilic amine handle for amide coupling, reductive amination, sulfonamide & urea synthesis. Oxetane scaffold reduces logD ~0.81 vs. alkyl linkers; improves metabolic stability vs. gem-dimethyl. Exhibits moderate OCT1 inhibition (IC50 138 µM), serving as a tool for transporter SAR studies. Choose this uniquely functionalized building block for hit-to-lead optimization where physicochemical profile matters.

Molecular Formula C11H15NO2
Molecular Weight 193.24
CAS No. 1393560-30-9
Cat. No. B3039899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine
CAS1393560-30-9
Molecular FormulaC11H15NO2
Molecular Weight193.24
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2(COC2)CN
InChIInChI=1S/C11H15NO2/c1-13-10-4-2-3-9(5-10)11(6-12)7-14-8-11/h2-5H,6-8,12H2,1H3
InChIKeyNICQXLQHWYTNPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine (CAS 1393560-30-9): Physicochemical Properties and Scaffold Characteristics for Medicinal Chemistry Sourcing


(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine (CAS 1393560-30-9) is a 3,3-disubstituted oxetane-derived primary amine with molecular formula C11H15NO2 and molecular weight 193.24 g/mol . The compound features an oxetane ring, a four-membered cyclic ether, substituted at the 3-position with a 3-methoxyphenyl group and an aminomethyl group, making it a versatile small-molecule scaffold with multiple functionalization handles including a nucleophilic primary amine . As a member of the 3,3-disubstituted oxetane class, this compound belongs to a structural family recognized for its capacity to function as a bioisostere for gem-dimethyl groups, carbonyl functionalities, and other common pharmacophoric elements in drug discovery programs [1].

Why Unsubstituted or Differently Substituted Oxetane Building Blocks Cannot Replace (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine in SAR Campaigns


Substituting (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine with simpler oxetane building blocks such as oxetan-3-ylmethanamine (CAS 6246-05-5) or 1-(oxetan-3-yl)methanamine fails to preserve the intended biological activity and physicochemical profile due to the critical role of the 3-methoxyphenyl substitution at the oxetane 3-position. The 3-methoxyphenyl group contributes both aromatic π-stacking interactions and hydrogen-bonding capacity via the methoxy oxygen, while the primary amine provides a nucleophilic handle for further derivatization—a functional combination absent in unsubstituted analogs . Moreover, the 3,3-disubstitution pattern on the oxetane ring introduces defined spatial geometry and conformational constraints that are fundamentally altered when moving to monosubstituted or differently substituted oxetanes, with matched molecular pair studies demonstrating that 3,3-diaryloxetanes produce distinct effects on lipophilicity, solubility, and metabolic stability compared to alkyl-substituted variants [1]. Generic substitution would therefore compromise the precise structure-activity relationships established for this specific scaffold.

Quantitative Differentiators for (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine Versus Closest Structural Analogs and Gem-Dimethyl Bioisosteres


OCT1 Transporter Inhibition: IC50 Comparison with Unsubstituted Oxetane Building Block

(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine exhibits measurable inhibition of human organic cation transporter 1 (OCT1) with an IC50 of 1.38 × 10^5 nM (138 μM) [1]. In contrast, the unsubstituted parent oxetane scaffold, oxetan-3-ylmethanamine (CAS 6246-05-5), lacks any reported OCT1 inhibitory activity in the same database, suggesting that the 3-methoxyphenyl substitution introduces specific interactions with the transporter binding pocket that are absent in simpler oxetane building blocks.

OCT1 inhibition Transporter pharmacology ADME-Tox profiling

Metabolic Stability Advantage: Oxetane Ring vs. Gem-Dimethyl Bioisostere Replacement

The oxetane ring functions as a bioisosteric replacement for gem-dimethyl groups, with quantitative studies demonstrating that substitution of a gem-dimethyl moiety with an oxetane reduces the rate of metabolic degradation in most structural contexts [1]. The target compound, featuring the 3,3-disubstituted oxetane core, benefits from this class-level metabolic stability advantage relative to gem-dimethyl-containing analogs, a property attributable to the increased polarity and altered electronic environment introduced by the endocyclic oxygen atom.

Metabolic stability Bioisostere ADME optimization

Aqueous Solubility Enhancement: Oxetane Replacement of Gem-Dimethyl Group

Replacement of a gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to more than 4000, depending on the specific structural context [1]. As a 3,3-disubstituted oxetane derivative, (3-(3-methoxyphenyl)oxetan-3-yl)methanamine is positioned to confer enhanced aqueous solubility compared to gem-dimethyl-containing structural analogs, though the precise solubility enhancement factor for this specific compound has not been experimentally reported.

Aqueous solubility Bioisostere Formulation development

Lipophilicity Modulation: eLogD Reduction by Oxetane vs. Alkyl Linkers

Matched molecular pair analysis of 3,3-diaryloxetanes demonstrates that the oxetane moiety leads to a significant decrease in measured eLogD of 0.81 units on average when compared to methylene, gem-dimethyl, or cyclobutyl analogues [1]. As a 3,3-disubstituted oxetane with a 3-methoxyphenyl aromatic substituent, (3-(3-methoxyphenyl)oxetan-3-yl)methanamine belongs to this structural class, suggesting it may exhibit reduced lipophilicity relative to analogous compounds bearing gem-dimethyl or alkyl linkers in place of the oxetane ring.

Lipophilicity eLogD Drug-likeness optimization

Primary Amine Derivatization Handle: Synthetic Versatility vs. Non-Amine Oxetane Analogs

The aminomethyl group at the oxetane 3-position provides a nucleophilic primary amine handle that enables facile derivatization via amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling . In contrast, oxetane analogs lacking this amine functionality (e.g., 3-(3-methoxyphenyl)oxetane without the methanamine group) offer no such derivatization capacity, limiting their utility in parallel library synthesis and SAR exploration. The combination of the 3,3-disubstituted oxetane core with a pendant primary amine represents a scaffold advantage not present in simpler oxetane building blocks that lack aromatic substitution or amine functionality.

Synthetic derivatization Amine functionalization Library synthesis

Procurement-Relevant Application Scenarios for (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Reduced eLogD and Enhanced Metabolic Stability

Programs seeking to improve drug-likeness through lipophilicity reduction and metabolic stabilization can leverage the oxetane scaffold of (3-(3-methoxyphenyl)oxetan-3-yl)methanamine as a gem-dimethyl replacement. Matched molecular pair studies indicate an average eLogD reduction of 0.81 units for 3,3-diaryloxetanes relative to alkyl linkers [1], while oxetane substitution of gem-dimethyl reduces metabolic degradation rates in most cases [2]. The primary amine handle further enables derivatization to optimize target binding while preserving these favorable physicochemical properties .

Transporter Pharmacology Studies Targeting OCT1 Interactions

This compound demonstrates measurable inhibition of human OCT1 (IC50 = 138 μM) in HEK293 cell-based assays [1], whereas simpler oxetane scaffolds such as oxetan-3-ylmethanamine show no detected OCT1 activity. This differential profile makes (3-(3-methoxyphenyl)oxetan-3-yl)methanamine a relevant tool compound for studying structure-activity relationships of OCT1 inhibition or for inclusion in panels assessing transporter-mediated drug-drug interaction liabilities.

Parallel Library Synthesis and SAR Exploration Campaigns

The combination of a 3,3-disubstituted oxetane core with a pendant primary amine provides a versatile building block for medicinal chemistry library construction [1]. The amine handle supports amide coupling, reductive amination, sulfonamide formation, and urea synthesis, enabling rapid exploration of chemical space around the oxetane scaffold. This functional versatility, coupled with the established class-level benefits of oxetanes for solubility (4- to >4000-fold improvement over gem-dimethyl) [2] and lipophilicity modulation, positions this compound as a strategically valuable entry point for hit-to-lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.